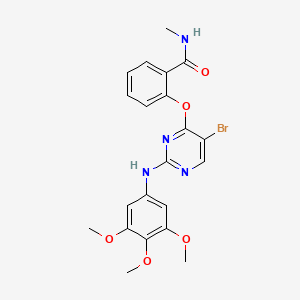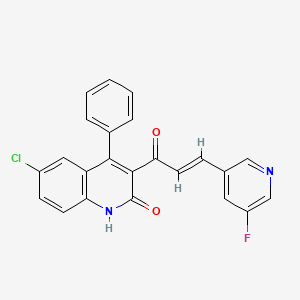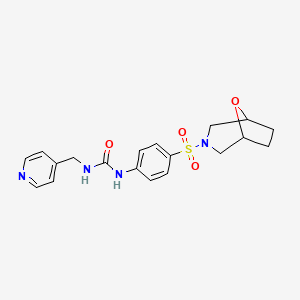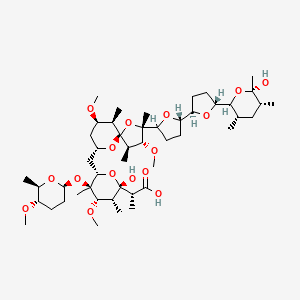
Antibiotic A 28695 A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Septamycin is a polycyclic, polyether, monocarboxylic acid antibiotic isolated from strain of Streptomyces albus. antibiotic.
Applications De Recherche Scientifique
Environmental Impact and Fate
Antibiotic A 28695 A, like other veterinary antibiotics, significantly impacts both aquatic and terrestrial environments. Studies have focused on understanding how these antibiotics behave in the environment, particularly their persistence and degradation. Kemper (2008) discusses how veterinary antibiotics, including A 28695 A, reach the environment through agricultural practices and animal excretion, affecting soil and water ecosystems. This presence raises concerns about the development of antibiotic resistance in environmental bacteria, impacting ecological balance and human health (Kemper, 2008).
Antibiotic Bioremediation and Resistance
Antibiotics like A 28695 A are crucial in medical and agricultural applications but their environmental release can lead to pollution and challenges in bioremediation. Kumar et al. (2019) emphasize the importance of understanding antibiotic degradation and elimination from the environment due to their potential health impacts and contribution to bacterial antibiotic resistance (Kumar et al., 2019).
Alternatives to Antibiotics
With the growing concern over antibiotic resistance, research has pivoted towards finding alternatives to traditional antibiotics like A 28695 A. Seal et al. (2013) highlight novel technologies and scientific breakthroughs that offer alternatives for preventing and treating animal diseases without relying on conventional antibiotics (Seal et al., 2013).
Antibiotic Resistance Mechanisms
The rise of antibiotic resistance is a major concern in both clinical and environmental settings. Richardson (2017) delves into the cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance, which are directly relevant to understanding how bacteria become resistant to antibiotics like A 28695 A (Richardson, 2017).
Propriétés
Numéro CAS |
54927-63-8 |
|---|---|
Nom du produit |
Antibiotic A 28695 A |
Formule moléculaire |
C48H82O16 |
Poids moléculaire |
915.17 |
Nom IUPAC |
(2R)-2-((2S,3R,4S,5S,6S)-2-hydroxy-6-(((2R,3R,4R,5S,7S,9R,10R)-2-((2S,2'R,5'R)-5'-((3S,5R,6S)-6-hydroxy-3,5,6-trimethyltetrahydro-2H-pyran-2-yl)octahydro-[2,2'-bifuran]-5-yl)-3,9-dimethoxy-2,4,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl)methyl)-4-methoxy-5-(((2S,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-3,5-dimethyltetrahydro-2H-pyran-2-yl)propanoic acid |
InChI |
InChI=1S/C48H82O16/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50/h24-42,51-52H,15-23H2,1-14H3,(H,49,50)/t24-,25+,26+,27+,28+,29-,30+,31-,32-,33+,34-,35+,36+,37?,38-,39-,40?,41-,42+,44-,45+,46-,47-,48-/m0/s1 |
Clé InChI |
QZVSDERYSHAHPU-LFEMCTADSA-N |
SMILES |
C[C@@H]1[C@@H](OC)[C@](C2O[C@H]([C@@H]3O[C@@H](C4[C@@H](C)C[C@@H](C)[C@@](C)(O)O4)CC3)CC2)(C)O[C@]1([C@H](C)[C@H](OC)C5)O[C@@H]5C[C@H]6[C@@](O[C@H]7CC[C@H](OC)[C@@H](C)O7)(C)[C@@H](OC)[C@@H](C)[C@]([C@@H](C)C(O)=O)(O)O6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Septamycin; A28695A; A 28695A; A-28695A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
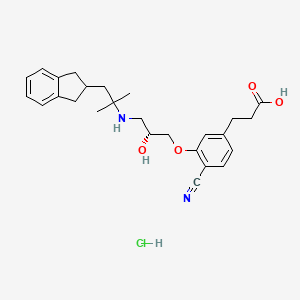
![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)
![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)
![(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B610722.png)
